Thromboxane B2-d9

LC-MS/MS GC-MS stable isotope dilution

Thromboxane B2-d9 (TXB2-d9) is a nonadeuterated (d9) stable isotope-labeled analog of thromboxane B2, the inactive hydration metabolite of the potent vasoconstrictor and platelet aggregator thromboxane A2. The compound is synthesized with nine deuterium atoms replacing hydrogen atoms at the terminal alkyl chain positions (17,17,18,18,19,19,20,20,20-2H9), providing a mass shift of +9 Da relative to unlabeled TXB2.

Molecular Formula C20H34O6
Molecular Weight 379.5 g/mol
Cat. No. B10820260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboxane B2-d9
Molecular FormulaC20H34O6
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i1D3,2D2,3D2,6D2
InChIKeyXNRNNGPBEPRNAR-DFRAMZSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thromboxane B2-d9 Internal Standard for LC-MS GC-MS Quantification Procurement Guide


Thromboxane B2-d9 (TXB2-d9) is a nonadeuterated (d9) stable isotope-labeled analog of thromboxane B2, the inactive hydration metabolite of the potent vasoconstrictor and platelet aggregator thromboxane A2 [1]. The compound is synthesized with nine deuterium atoms replacing hydrogen atoms at the terminal alkyl chain positions (17,17,18,18,19,19,20,20,20-2H9), providing a mass shift of +9 Da relative to unlabeled TXB2 . TXB2-d9 is formulated as a crystalline solid with a purity specification of ≥99% deuterated forms (d1-d9) and is intended exclusively as an internal standard for the quantification of TXB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why TXB2 Internal Standard Selection Requires Evidence-Based Procurement Over Generic Substitution


Generic substitution among deuterated TXB2 internal standards (e.g., d4, d5, d9 variants) introduces quantifiable analytical risk that cannot be mitigated without compound-specific validation data. Differing degrees of deuteration affect the mass difference between analyte and internal standard, which directly influences the extent of isotopic overlap in MS detection and the potential for cross-signal interference [1]. Furthermore, endogenous matrix components in biological samples can exhibit differential ion suppression or enhancement effects based on the internal standard's physicochemical properties, including the specific location and number of deuterium labels [2]. Without explicit, quantitative validation of recovery, matrix effect, and precision using a specific deuterated analog, substitution may compromise the accuracy required for biomarker studies, clinical trial sample analysis, and regulatory submissions. The following evidence guide provides the compound-specific validation data necessary to justify procurement of TXB2-d9 over alternative internal standards.

Quantitative Differentiation Evidence for Thromboxane B2-d9 Procurement Decisions


Deuterium Label Count and Mass Shift: d9 vs d4 and d5 Variants

TXB2-d9 provides a +9 Da mass shift relative to unlabeled TXB2, compared to the +4 Da shift of TXB2-d4 and +5 Da shift of TXB2-d5 variants used in prostaglandin assays [1][2]. The larger mass differential reduces the probability of isotopic overlap between the analyte's natural isotopic envelope and the internal standard's monoisotopic peak, particularly at lower mass resolution settings. Quantitation of TXB2 using a tetradeuterated (d4) internal standard on a GC-MS platform required detection at m/z 301 for TXB2 and m/z 305 for the d4-IS, achieving a protium/deuterium ratio measurement capability of 0.2% TXB2 with 15% standard deviation at 100 ng internal standard loading [3]. No analogous sensitivity validation data are available for the d9 variant in peer-reviewed literature; procurement must therefore rely on vendor-supplied batch-specific purity certification and in-house method validation.

LC-MS/MS GC-MS stable isotope dilution

Isotopic Purity Specification and Analytical Confidence

TXB2-d9 is supplied with a minimum purity specification of ≥99% deuterated forms (d1-d9) . In contrast, earlier tetradeuterated TXB2 internal standards used in foundational GC-MS methods were synthesized in-house without standardized purity certification, and commercial d4 and d5 variants are typically sold with a purity specification of ≥99% for the unlabeled compound without explicit isotopic enrichment certification [1][2]. The explicit certification of deuterated form purity reduces uncertainty in the calculated analyte concentration that arises from unlabeled or partially labeled IS contamination. For a hypothetical TXB2 concentration of 100 pg/mL, an IS contamination level of 1% unlabeled material would introduce an absolute error of approximately 1 pg/mL; at the 0.2% protium/deuterium ratio detection limit established for d4-based methods, this error could exceed the method's quantitation threshold [3].

isotopic purity quality control LC-MS internal standard

MaxSpec Grade for Quantitative Reproducibility in MS Applications

TXB2-d9 is available as a MaxSpec quantitative grade standard specifically prepared for mass spectrometry applications where quantitative reproducibility is required [1]. This grade is supplied gravimetrically in deactivated glass ampules sealed under argon and is guaranteed to meet identity, purity, stability, and concentration specifications with a batch-specific certificate of analysis [2]. Standard research-grade deuterated TXB2 internal standards (including d4 and non-MaxSpec d9) are not subjected to the same gravimetric preparation or quantitative reproducibility certification, introducing variability in IS concentration that directly propagates to calculated analyte concentrations across analytical runs [3].

quantitative reproducibility MaxSpec mass spectrometry standards

Stability Profile for Long-Term Analytical Reference Use

TXB2-d9 is certified stable for ≥4 years when stored at -20°C . In contrast, TXB2-d4 is provided with no published long-term stability data, with vendors recommending storage at -20°C without a stated stability duration [1]. The 4-year stability certification for TXB2-d9 reduces the frequency of internal standard lot changes, which is a critical consideration for multi-year cohort studies and clinical trials where consistent internal standard performance across all sample analysis time points is essential for data comparability.

compound stability storage conditions analytical reference material

Validated Application Scenarios for Thromboxane B2-d9 in Research and Bioanalysis


LC-MS/MS Quantification of TXB2 in Human Synovial Cell-Cultured Medium

A validated LC-MS/MS method using deuterated TXB2 internal standards achieved accuracy of 94.1-106.6% and coefficients of variation of 0.62-7.8% over a linear range of 10 pg to 10 ng for TXB2 quantification in LPS-stimulated synovial cell culture medium [1]. TXB2-d9 is the analytically matched internal standard for this application, providing the mass shift and isotopic purity necessary to maintain these performance metrics when quantifying TXB2 production in inflammatory arthritis research models.

Systemic TXA2 Biosynthesis Assessment via Urinary 2,3-dinor TXB2 and 11-dehydro TXB2 Metabolite Quantification

Urinary TXB2 reflects intrarenal TXA2 synthesis, while its metabolites 11-dehydro TXB2 and 2,3-dinor TXB2 reflect systemic TXA2 secretion [2]. TXB2-d9 serves as the internal standard for TXB2 quantification in urine, with the d9 label providing sufficient mass separation from endogenous interferences. For the metabolites, corresponding d9-labeled internal standards (e.g., 2,3-dinor TXB2-d9) are available to maintain analytical consistency across the TXA2 metabolic pathway.

Platelet COX-1 Activity and Aspirin Response Monitoring in Cardiovascular Research

Serum TXB2 levels positively correlate with platelet COX-1 activation [3]. The TXB2-d9 MaxSpec quantitative grade standard provides the gravimetric preparation and batch-specific certification required for reproducible TXB2 quantification across multiple analytical runs, enabling longitudinal monitoring of platelet activation status and pharmacological response to COX-1 inhibitors such as aspirin in cardiovascular pharmacology studies.

Multi-Year Cohort Studies Requiring Long-Term Internal Standard Consistency

The ≥4 year stability certification for TXB2-d9 when stored at -20°C supports its use in long-duration biomarker studies and clinical trial sample banks. This documented stability profile allows a single lot of internal standard to be used across the entire analytical timeline of a multi-year cohort study, eliminating the need for lot-to-lot bridging validation and ensuring consistent quantitative performance from initial sample analysis through study completion.

Quote Request

Request a Quote for Thromboxane B2-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.